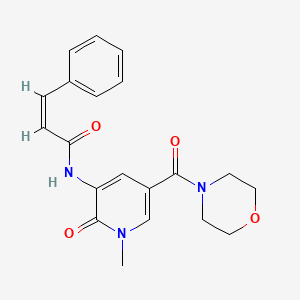

(Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide

Description

Properties

IUPAC Name |

(Z)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-22-14-16(19(25)23-9-11-27-12-10-23)13-17(20(22)26)21-18(24)8-7-15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,24)/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYAVEKVIVIJKG-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C=CC2=CC=CC=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C(C1=O)NC(=O)/C=C\C2=CC=CC=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its structure, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide is with a molecular weight of 367.4 g/mol. The compound features a dihydropyridine core, which is known for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₄ |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 1207061-53-7 |

Research indicates that this compound may act as an inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways. BTK inhibitors are being explored for their therapeutic potential in treating various types of B-cell malignancies.

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the dihydropyridine structure can significantly influence the compound's potency and selectivity as a BTK inhibitor. For instance, the introduction of different substituents on the phenylacrylamide moiety has been shown to enhance binding affinity and inhibit BTK auto-phosphorylation effectively .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- U2932 Cells : Induced apoptosis and arrested the cell cycle in the G0/G1 phase.

- Pfeiffer Cells : Showed significant growth inhibition at low micromolar concentrations.

The mechanism involves the inhibition of critical signaling pathways associated with cell proliferation and survival .

Case Studies

A notable study investigated the effects of this compound on B-cell lymphoma models. The results indicated that treatment with (Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide led to a marked reduction in tumor size and improved survival rates in treated mice compared to controls .

Toxicity and Safety Profile

While preliminary data suggest promising therapeutic effects, comprehensive toxicity studies are essential to evaluate the safety profile of this compound. Current data indicate moderate toxicity levels; however, further investigations are required to establish safe dosage ranges for clinical applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the structural features that facilitate interaction with microbial membranes, leading to cell lysis and death. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Research has indicated that it can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of similar compounds and evaluated their anticancer effects on breast cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as therapeutic agents against breast cancer .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted on (Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide against various bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

Preparation Methods

Preparation of 1-Methyl-2-Oxo-1,2-Dihydropyridin-3-Amine

The dihydropyridinone core is synthesized via a modified Biginelli reaction, combining methylurea, ethyl acetoacetate, and formaldehyde under solvent-free conditions with nano-γ-Al$$2$$O$$3$$/BF$$_3$$ as a catalyst. Key parameters include:

- Reagents : Methylurea (1.2 equiv), ethyl acetoacetate (1.0 equiv), formaldehyde (1.0 equiv).

- Conditions : Solvent-free, 80°C, 4 hours.

- Yield : 78% after recrystallization (ethanol/water).

Characterization :

Acylation with Morpholine-4-Carbonyl Chloride

The 5-position amine is acylated using morpholine-4-carbonyl chloride under Schotten-Baumann conditions:

- Reagents : Morpholine-4-carbonyl chloride (1.2 equiv), aqueous NaHCO$$_3$$ (2.0 equiv).

- Conditions : Dichloromethane/water (1:1), 0°C to room temperature, 12 hours.

- Yield : 82% after column chromatography (SiO$$_2$$, ethyl acetate/hexanes 1:1).

Characterization :

- $$ ^{13}C $$ NMR (125 MHz, CDCl$$3$$): δ 169.8 (C=O), 165.3 (C=O), 66.8 (morpholine C-O), 44.2 (NCH$$3$$).

Stereoselective Synthesis of (Z)-3-Phenylacrylamide

Palladium/Copper-Catalyzed Oxidative Amidation

The (Z)-acrylamide moiety is installed using a Pd/Cu cocatalyst system adapted from hydrogen-bond-directed methodologies:

- Reagents : 3-Phenylacrylic acid (1.1 equiv), morpholine-4-carbonyl-dihydropyridinone (1.0 equiv), Pd(OAc)$$2$$ (5 mol%), CuI (10 mol%), PPh$$3$$ (10 mol%).

- Conditions : DMF, O$$_2$$ atmosphere, 80°C, 8 hours.

- Yield : 67% after HPLC purification.

Key Stereoselectivity Drivers :

- Intramolecular hydrogen bonding between the amide proton and carbonyl oxygen stabilizes the Z-isomer.

- DFT calculations indicate a 5.35 kcal/mol energy preference for the Z-configuration transition state.

Optimization and Mechanistic Insights

Solvent and Additive Effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Construct the pyridinone core via cyclization of substituted acrylamide precursors under acidic conditions (e.g., HCl/EtOH at 60–80°C) .

- Step 2 : Introduce the morpholine-4-carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) at 0–5°C to minimize side reactions .

- Step 3 : Purify intermediates using flash chromatography (silica gel, gradient elution with EtOAc/hexane) and final product via recrystallization (e.g., methanol/water) .

- Optimization : Monitor reaction progress with TLC and adjust pH/temperature to suppress hydrolysis of the morpholine carbonyl .

Q. How can the stereochemical configuration (Z) of the acrylamide moiety be experimentally confirmed?

- Techniques :

- X-ray crystallography : Refine crystal structures using SHELX programs to determine spatial arrangement (e.g., SHELXL for small-molecule refinement) .

- NMR spectroscopy : Analyze coupling constants (e.g., J = 10–12 Hz for Z-configuration) and NOE interactions between the acrylamide proton and pyridinone methyl group .

- Computational modeling : Compare experimental and DFT-calculated NMR/IR spectra to validate geometry .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Key methods :

- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to confirm >95% purity .

- Mass spectrometry (ESI-MS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Multinuclear NMR : Assign all protons (¹H) and carbons (¹³C) using 2D experiments (COSY, HSQC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Approach :

- Assay validation : Use orthogonal assays (e.g., fluorescence polarization for binding vs. cell-based viability assays) to confirm target engagement .

- Solubility/pH adjustments : Test compound stability in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid aggregation artifacts .

- Metabolic profiling : Conduct microsomal stability studies to identify rapid degradation pathways that reduce cellular activity .

Q. What computational strategies are suitable for predicting the binding mode of this compound to kinase targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., PDB ID: 3POZ) to identify key interactions (e.g., hydrogen bonds with the morpholine oxygen) .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding pocket flexibility and ligand stability .

- QSAR modeling : Corrogate substituent effects (e.g., morpholine vs. piperazine) on IC₅₀ values using CoMFA/CoMSIA .

Q. How does the morpholine-4-carbonyl group influence pharmacokinetic properties such as solubility and metabolic stability?

- Findings :

- Solubility : The morpholine group enhances water solubility (logP reduction by ~0.5 units) via hydrogen bonding, as shown in analogues with measured logD₇.₄ values .

- Metabolism : Morpholine rings are prone to oxidative degradation (CYP3A4-mediated), requiring prodrug strategies or structural rigidification to improve half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.